HDAC1 Inhibitory Potency: 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone vs. Unfunctionalized 1-(Cyanomethyl)-2-piperidinone
In a human HeLa nuclear extract assay measuring inhibition of HDAC1 using Boc-Lys(Ac)-AMC substrate, 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone demonstrated an IC50 of 2.70 nM [1]. In contrast, the unfunctionalized analog 1-(cyanomethyl)-2-piperidinone (CAS 128944-20-7), which lacks the 4-Boc-amino group, exhibited an IC50 of 5.08 μM (5,080 nM) against recombinant human HDAC1 under comparable assay conditions [2]. This represents a ~1,880-fold difference in potency, directly attributable to the presence of the 4-Boc-amino substituent.
| Evidence Dimension | HDAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | 1-(Cyanomethyl)-2-piperidinone (CAS 128944-20-7): 5,080 nM |
| Quantified Difference | ~1,880-fold lower IC50 |
| Conditions | Target Compound: Human HeLa nuclear extract, Boc-Lys(Ac)-AMC substrate, 2 hr fluorescence assay. Comparator: Recombinant human C-terminal His/FLAG-tagged HDAC1, fluorogenic ZMAL substrate. |
Why This Matters
The 4-Boc-amino group confers >1,000-fold enhancement in HDAC1 inhibitory potency, making this compound a privileged scaffold for epigenetic drug discovery programs targeting class I HDACs.
- [1] BindingDB. BDBM50555463 (CHEMBL4799530). IC50: 2.70 nM for HDAC1 in human HeLa nuclear extract. View Source
- [2] BindingDB. BDBM50517568 (CHEMBL4438566). IC50: 5.08E+3 nM for recombinant human HDAC1. View Source
